molecular formula C16H11FN4O2S B11194529 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11194529
M. Wt: 342.3 g/mol
InChI Key: FOXZOGDYHSBXGP-UHFFFAOYSA-N
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Description

5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole apart is its unique combination of functional groups and structural features. This uniqueness allows for a wide range of applications and makes it a valuable compound in both research and industry.

Properties

Molecular Formula

C16H11FN4O2S

Molecular Weight

342.3 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-5-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H11FN4O2S/c1-9-4-5-10(7-11(9)17)16-20-19-14(22-16)8-13-18-15(21-23-13)12-3-2-6-24-12/h2-7H,8H2,1H3

InChI Key

FOXZOGDYHSBXGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=CS4)F

Origin of Product

United States

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